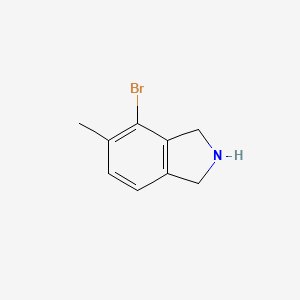

4-bromo-5-methyl-2,3-dihydro-1H-isoindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHGVTOKBOXBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CNC2)C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole and Its Precursors

Retrosynthetic Analysis of the 4-bromo-5-methyl-2,3-dihydro-1H-isoindole Core

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the target molecule into simpler, more readily available starting materials. The most logical disconnections involve the formation of the heterocyclic ring and the introduction of the aromatic substituents.

Disconnection of the Pyrrolidine (B122466) Ring: The most common approach involves the disconnection of the C-N bonds of the dihydroisoindole ring. This leads back to a 1,2-disubstituted benzene (B151609) precursor, such as 1,2-bis(halomethyl)-3-bromo-4-methylbenzene, which can undergo cyclization with a primary amine or an ammonia (B1221849) equivalent.

Disconnection of Aromatic Substituents: Alternatively, the C-Br and C-CH₃ bonds can be considered for disconnection. This approach would start with a pre-formed 2,3-dihydro-1H-isoindole core, followed by regioselective methylation and bromination. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions on the isoindoline (B1297411) ring can be challenging.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a practical synthesis could commence from commercially available o-xylene (B151617).

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the synthesis of this compound.

Multi-step Linear Syntheses of Isoindole Derivatives

A multi-step linear synthesis would involve the sequential modification of a simple starting material. A hypothetical linear synthesis starting from o-xylene is presented below.

Scheme 1: Hypothetical Linear Synthesis of this compound

Bromination of o-xylene: The synthesis can begin with the regioselective bromination of o-xylene to yield 4-bromo-1,2-dimethylbenzene. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. Low temperatures can favor the desired isomer.

Benzylic Bromination: The resulting 4-bromo-1,2-dimethylbenzene can then undergo a double benzylic bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This step forms the key intermediate, 1,2-bis(bromomethyl)-3-bromo-4-methylbenzene.

Cyclization: The final step is the cyclization of the dibromide with an ammonia source, such as aqueous or alcoholic ammonia, or a protected amine followed by deprotection, to form the 2,3-dihydro-1H-isoindole ring.

While this linear approach is conceptually straightforward, challenges may arise in controlling regioselectivity during the initial bromination and achieving high yields in the double benzylic bromination without side reactions.

Convergent Synthetic Strategies for Dihydroisoindole Construction

Scheme 2: Convergent Synthesis via a Phthalimide (B116566) Intermediate

Synthesis of 4-bromo-5-methylphthalic anhydride (B1165640): This key intermediate can be synthesized from 4-bromo-1,2-dimethylbenzene via oxidation.

Imide Formation: The phthalic anhydride can then be reacted with a suitable amine (e.g., methylamine) to form the corresponding N-substituted phthalimide.

Reduction: The final step involves the reduction of the phthalimide to the desired 2,3-dihydro-1H-isoindole. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Another convergent approach involves the use of phthalonitriles. 4-Bromo-5-nitrophthalonitrile can be synthesized and subsequently reduced to form the isoindoline ring. The nitro group can then be converted to a methyl group through a series of standard transformations.

Atom-Economy and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Key metrics such as atom economy, E-factor, and process mass intensity (PMI) can be used to evaluate the "greenness" of a synthesis.

For the proposed linear synthesis (Scheme 1), the atom economy can be calculated for each step. The bromination steps, which introduce bromine atoms, will have a lower atom economy due to the formation of HBr as a byproduct. The final cyclization step with ammonia would have a high atom economy.

To improve the green profile of the synthesis, several strategies can be considered:

Catalytic Reactions: Utilizing catalytic methods for bromination and C-H activation can reduce the need for stoichiometric reagents and minimize waste.

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride (often used in radical brominations) with greener alternatives.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Table 1: Comparison of Green Chemistry Metrics for Hypothetical Synthetic Steps

| Reaction Step | Reagents | Byproducts | Atom Economy (%) | E-Factor (approx.) |

|---|---|---|---|---|

| Aromatic Bromination | o-xylene, Br₂ | HBr | 57 | ~1.5 |

| Benzylic Bromination | 4-bromo-1,2-dimethylbenzene, 2 NBS | 2 Succinimide, 2 HBr | 45 | ~2.2 |

Note: These values are theoretical and would be influenced by actual reaction yields and workup procedures.

Enantioselective and Stereocontrolled Approaches for Related Chiral Dihydroisoindole Analogues

While the target molecule, this compound, is achiral, the development of enantioselective methods is crucial for the synthesis of chiral analogues, which are often of interest in medicinal chemistry. Chiral dihydroisoindole analogues can be prepared through several stereocontrolled strategies.

Asymmetric Reduction: The asymmetric reduction of a prochiral precursor, such as a 4-bromo-5-methyl-1H-isoindole-1,3(2H)-dione (phthalimide), using a chiral reducing agent or a catalyst can provide enantiomerically enriched dihydroisoindoles. Chiral ruthenium-BINAP complexes have been shown to be effective for the asymmetric hydrogenation of related cyclic imides. scite.ai

Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid, can be a viable strategy.

Catalytic Asymmetric C-H Functionalization: Modern methods involving transition-metal-catalyzed enantioselective C-H activation can be envisioned to construct the chiral isoindoline core.

Development of Novel Methodologies for Bromination and Methylation within the Isoindole Framework

The introduction of the bromo and methyl groups onto a pre-existing isoindole or isoindoline framework presents a significant challenge in terms of regioselectivity.

Bromination: The electrophilic bromination of 5-methyl-2,3-dihydro-1H-isoindole would likely occur at multiple positions on the aromatic ring. The directing effects of the alkyl group (ortho, para-directing) and the annulated pyrrolidine ring (activating) would need to be carefully considered. The use of milder brominating agents like N-bromosuccinimide (NBS) in polar solvents might offer some degree of selectivity. nih.gov Theoretical calculations could be employed to predict the most likely site of bromination.

Methylation: The direct methylation of 4-bromo-2,3-dihydro-1H-isoindole via a Friedel-Crafts reaction is unlikely to be regioselective and could lead to a mixture of products. A more controlled approach would involve a directed ortho-metalation strategy. If the nitrogen of the isoindoline is protected with a suitable directing group, it may be possible to achieve lithiation at the C5 position, followed by quenching with a methylating agent like methyl iodide.

Modern cross-coupling reactions could also be employed. For instance, if a 4,5-dibromo-2,3-dihydro-1H-isoindole could be synthesized, a selective Suzuki or Stille coupling could potentially be used to introduce the methyl group at the C5 position.

Chemical Reactivity and Transformation Studies of 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole

Reactivity Profiles of the Isoindole Nitrogen Atom

The secondary amine nitrogen within the 2,3-dihydro-1H-isoindole framework is a key site for molecular diversification. Its nucleophilic character allows for a variety of functionalization reactions.

The nitrogen atom of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole can readily undergo reactions such as N-alkylation, N-acylation, and carbamate (B1207046) formation to yield a diverse range of derivatives. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

N-alkylation: This reaction typically involves the treatment of the isoindole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.

N-acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This functionalization is useful for installing amide functionalities.

Carbamate Formation: Carbamates, which can serve as protecting groups or bioactive moieties, can be formed by reacting the isoindole nitrogen with chloroformates or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O).

| Reaction Type | Reagents | Product Type |

| N-alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-alkyl-4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

| N-acylation | Acyl chloride/anhydride (B1165640), Base (e.g., Et₃N) | N-acyl-4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

| Carbamate Formation | Chloroformate or Boc₂O, Base | N-alkoxycarbonyl-4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

Further functionalization at the nitrogen center can be achieved through amination and amidation reactions, expanding the chemical space accessible from this compound. These reactions introduce additional nitrogen-containing functional groups, which can be pivotal for biological activity. While direct N-amination of secondary amines can be challenging, related transformations leading to N-N bond formation are known in heterocyclic chemistry.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Isoindole Ring

The benzene (B151609) ring of the isoindole core, substituted with a bromine atom and a methyl group, is amenable to various substitution reactions that allow for the introduction of new functionalities.

The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: This reaction involves the coupling of the bromo-isoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. nih.govresearchgate.netmdpi.com This is a widely used method for introducing aryl or heteroaryl substituents.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromo-isoindole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.com This introduces an alkynyl moiety.

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by reacting the bromo-isoindole with an alkene in the presence of a palladium catalyst and a base. mdpi.com This is a key method for vinylation.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Feature |

| Suzuki | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group at 4-position |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group at 4-position |

| Heck | Alkene | Pd catalyst, Base | Alkenyl group at 4-position |

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heterocyclic systems. chim.itrsc.org For the this compound core, C-H functionalization could potentially be directed to the available positions on the benzene ring, although regioselectivity can be a challenge. nih.govnih.govresearchgate.net The directing ability of the existing substituents and the nitrogen atom of the isoindole ring would play a crucial role in determining the outcome of such reactions.

Reactivity of the Methyl Group and its Functionalization Potential

The methyl group at the 5-position is another site for potential functionalization. While the C-H bonds of the methyl group are generally less reactive than those on the aromatic ring, they can be activated under certain conditions. Benzylic functionalization reactions, such as free-radical halogenation followed by nucleophilic substitution, or oxidation to an aldehyde or carboxylic acid, represent plausible transformation pathways. These modifications would provide further avenues for derivatization of the this compound scaffold.

Insufficient Information for Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient publicly available information to generate the requested article on the chemical reactivity and transformation of "this compound."

The specific areas of focus for the article, namely "Ring-Opening and Rearrangement Reactions of the Dihydroisoindole Core" and "Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound," did not yield any detailed research findings, reaction schemes, or data tables for this particular compound within the searched scientific literature.

While information on related bromo-methyl substituted heterocyclic compounds exists, the strict requirement to focus solely on "this compound" and the specified reaction types prevents the inclusion of this tangential data. Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline and constraints.

Advanced Applications of 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole in Complex Molecular Synthesis

Construction of Polycyclic Aromatic Systems and Heterocycles via Dihydroisoindole Scaffolds

The 4-bromo-5-methyl-2,3-dihydro-1H-isoindole scaffold is an exemplary precursor for the synthesis of elaborate polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. The strategically positioned bromine atom on the benzene (B151609) ring is the key handle for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are the primary methods for extending the scaffold. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at the 4-position. This functionalization is the first step toward building larger, fused aromatic systems. Subsequent intramolecular cyclization reactions, such as electrophilic cyclization or transition-metal-mediated C-H activation, can then be used to form new rings, effectively annulating the isoindole core to generate complex polycyclic structures.

Furthermore, the secondary amine within the dihydroisoindole ring can participate in cyclization reactions. It can be used as a nucleophile to form new heterocyclic rings fused to the isoindole framework. This dual reactivity—at both the aryl bromide and the amine—allows for a modular and highly convergent approach to synthesizing novel, multi-ring systems that are often difficult to access through other synthetic routes. These resulting polycyclic structures are of significant interest for their potential electronic and photophysical properties.

Table 1: Potential Cross-Coupling Reactions for Elaboration of the Dihydroisoindole Scaffold

| Reaction Name | Reactant Type | Catalyst (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl-Aryl) | 4-Aryl-5-methyl-2,3-dihydro-1H-isoindole |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Vinyl) | 4-Vinyl-5-methyl-2,3-dihydro-1H-isoindole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) | 4-Alkynyl-5-methyl-2,3-dihydro-1H-isoindole |

Role as a Scaffold in Medicinal Chemistry Lead Optimization

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of analogues for biological screening. The dihydroisoindole framework is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The 4-bromo-5-methyl derivative is particularly useful for lead optimization, providing multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The design of novel analogues from this scaffold typically involves systematic modification at three key positions:

N-2 Position (Secondary Amine): The secondary amine is readily functionalized via N-alkylation, N-acylation, N-sulfonylation, or reductive amination. This allows for the introduction of a wide variety of substituents, enabling chemists to modulate properties such as solubility, polarity, and hydrogen bonding capacity.

C-4 Position (Bromo Group): As discussed previously, the bromine atom is a versatile handle for cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups to explore the steric and electronic requirements of a target binding site.

Aromatic Ring: The benzene ring itself can be further functionalized via electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

These modifications can be performed in a combinatorial fashion to rapidly generate a large library of diverse compounds for screening.

Table 2: Exemplary Library of Hypothetical Analogues for Lead Optimization

| Analogue ID | Modification at N-2 | Modification at C-4 | Synthetic Strategy |

|---|---|---|---|

| Parent | -H | -Br | - |

| A-1 | -CH₂CH₃ (Ethyl) | -Br | N-Alkylation |

| A-2 | -C(O)Ph (Benzoyl) | -Br | N-Acylation |

| B-1 | -H | -Ph (Phenyl) | Suzuki Coupling |

| B-2 | -H | -CN (Cyano) | Nucleophilic Substitution |

| C-1 | -CH₃ (Methyl) | -Ph (Phenyl) | N-Alkylation + Suzuki Coupling |

| C-2 | -C(O)CH₃ (Acetyl) | -C≡C-Ph (Phenylethynyl) | N-Acylation + Sonogashira Coupling |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.org For dihydroisoindole derivatives, SAR studies systematically probe the impact of each structural modification.

The process begins with the synthesis of a focused library of analogues, such as the one outlined in Table 2. These compounds are then tested in relevant biological assays to determine their activity (e.g., IC₅₀ or EC₅₀ values). The results are analyzed to identify key trends:

Effect of N-Substituents: Does activity increase with larger or smaller groups? Is a hydrogen bond donor/acceptor required at this position?

Effect of C-4 Substituents: How does the size, electronics (electron-donating vs. electron-withdrawing), and hydrophobicity of the group at C-4 affect potency? For example, replacing the bromine with different halogens (F, Cl) or pseudohalogens (CN) can provide insight into the role of the substituent's electronic nature and size. researchgate.netnih.gov

Positional Isomerism: Comparing the activity of the 5-methyl isomer with, for example, a 6-methyl isomer can reveal critical information about the spatial arrangement required for optimal interaction with the biological target. nih.gov

This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive SAR model, guiding the rational design of more potent and selective drug candidates. drugdesign.orgresearchgate.net

Utilization in Materials Science Applications (e.g., as monomers for advanced polymers, organic semiconductors)

The unique electronic and structural features of the this compound scaffold make it a candidate for applications in materials science.

As a monomer for advanced polymers , the dihydroisoindole unit can be incorporated into polymer backbones. For example, polymerization could occur through polycondensation reactions involving the secondary amine, or through transition-metal-catalyzed polymerization reactions utilizing the aryl bromide, such as in Suzuki polycondensation. The resulting polymers would feature the rigid and planar isoindole core, potentially leading to materials with high thermal stability and specific optoelectronic properties.

In the field of organic semiconductors , isoindole and its derivatives are gaining attention. researchgate.net The parent isoindole structure is isomeric with indole, a well-known component in organic electronic materials. By using the 4-bromo derivative as a building block for larger, conjugated polycyclic aromatic systems (as described in section 4.1), it is possible to synthesize novel materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the final molecule by selecting different cross-coupling partners makes this a promising strategy for developing new, high-performance organic semiconductors. youtube.comillinois.edu Isoindoles have also been noted for their fluorescent properties, making them suitable for organic light-emitting devices (OLEDs). organic-chemistry.org

Contributions to Agrochemical and Specialty Chemical Development

Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals, including insecticides, fungicides, and herbicides. ijfans.orgsphinxsai.comnih.gov The this compound scaffold possesses several features that make it an attractive starting point for the development of new agrochemicals.

The nitrogen-containing heterocyclic core is a common motif in biologically active molecules. numberanalytics.com The presence of a bromine atom is also advantageous, as halogenated aromatic compounds are prevalent in many commercial pesticides, often enhancing their efficacy and metabolic stability. The methyl group can provide a point of interaction with a target enzyme or receptor.

Similar to medicinal chemistry, SAR studies can be applied in an agrochemical context. By synthesizing and testing a variety of analogues, researchers can optimize the scaffold to target specific pests or weeds while minimizing off-target effects. The versatility of the scaffold allows for fine-tuning of properties like environmental persistence, soil mobility, and plant uptake, which are critical for the development of effective and safe agricultural products. ijfans.orgscilit.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

Theoretical and Computational Investigations of 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole and Its Derivatives

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its stability and reactivity. Computational methods allow for a detailed examination of these features.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the molecular and electronic properties of heterocyclic systems. semanticscholar.org For a molecule such as 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, DFT methods, often using a basis set like 6-311G(d,p), can be employed to determine its optimized geometric structure. tandfonline.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule at its lowest energy state.

The electronic effects of the substituents on the isoindole core are of particular interest. The bromine atom at the 4-position acts as an electron-withdrawing group via induction but also as a weak deactivating group in electrophilic aromatic substitution. The methyl group at the 5-position is an electron-donating group, activating the aromatic ring. DFT calculations can quantify these effects by computing electron density distributions and molecular electrostatic potential (MEP) maps. The MEP map would visualize electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack. nih.gov For instance, the nitrogen atom's lone pair would be an area of high electron density (a nucleophilic site), while the hydrogen attached to it would be relatively electron-poor.

Table 1: Predicted Geometric Parameters from a Hypothetical DFT Calculation

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-Br | ~1.91 Å |

| Bond Length | C5-C(methyl) | ~1.51 Å |

| Bond Length | C7a-N2 | ~1.47 Å |

| Bond Angle | C3a-C4-Br | ~119.5° |

| Bond Angle | C1-N2-C3 | ~109.8° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom, reflecting the most nucleophilic sites. The electron-donating methyl group would increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to an unsubstituted isoindoline (B1297411). The LUMO, conversely, would be distributed across the aromatic ring, with contributions from the C-Br antibonding orbital.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations are instrumental in predicting the outcomes of various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. wikipedia.org

Table 2: Predicted FMO Properties from a Hypothetical DFT Calculation

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Indicates electron-donating (nucleophilic) character. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Suggests high kinetic stability but accessible reactivity. |

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants convert into products. Locating the TS structure is a primary goal of computational reaction mechanism studies. For transformations involving this compound, such as N-alkylation or electrophilic substitution on the aromatic ring, a TS analysis would be performed.

For example, in a hypothetical N-alkylation reaction with methyl iodide, the TS would feature a partially formed N-C bond and a partially broken C-I bond. Computational algorithms can search the potential energy surface for this "saddle point." Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of this TS provide insight into the nature of the bond-forming and bond-breaking processes. Similar analyses have been applied to understand the synthesis of related isoindolinone structures. researchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction, with the energy difference between the reactants and the transition state defining the activation energy (Ea).

A lower activation energy implies a faster reaction rate. For instance, one could computationally compare the activation energies for electrophilic bromination at the C-6 versus the C-7 position of the isoindole ring. The position leading to a more stable intermediate (a Wheland intermediate) and a lower-energy transition state would be the predicted major product. These theoretical energy profiles can explain regioselectivity and provide kinetic data that can be compared with experimental results. DFT calculations have been successfully used to elucidate mechanisms and relative energies for the formation of related isoindole scaffolds. acs.org

Table 3: Hypothetical Energy Profile for a Representative Reaction (e.g., N-methylation)

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Isoindole + CH3I) | 0.0 |

| Transition State | +22.5 |

| Products (N-methylated isoindole + HI) | -5.7 |

Conformational Analysis and Stereochemical Considerations of Isoindole Derivatives

The 2,3-dihydro-1H-isoindole (isoindoline) core is not planar. The five-membered dihydropyrrole ring is flexible and can adopt various non-planar conformations, typically described as envelope or twist (half-chair) forms. In the envelope conformation, one atom is puckered out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane.

For this compound, computational methods can be used to calculate the relative energies of these different conformers. The global minimum energy conformation would be the most populated and thus the most representative structure. The energy barrier for interconversion between these conformers can also be calculated, which determines the conformational flexibility of the ring at a given temperature.

Furthermore, if a substituent is introduced at the C1 or C3 position, a chiral center is created. wikipedia.org This gives rise to stereoisomers (enantiomers). Computational analysis can be used to model these different stereoisomers and calculate their relative stabilities. This is crucial in understanding the stereochemical outcome of reactions that produce substituted isoindoline derivatives, as different diastereomeric transition states can lead to a preference for one stereoisomer over another.

Ligand Design and Molecular Modeling Studies of this compound Scaffolds

The design of novel therapeutic agents based on the this compound scaffold leverages a variety of computational techniques. These methods allow for the exploration of the chemical space around the core molecule, predicting the potential for biological activity and guiding synthetic efforts.

Virtual Library Design and Screening

A primary step in ligand design is the creation of a virtual library of derivatives based on the this compound core. This is achieved by systematically introducing a diverse range of substituents at viable positions on the isoindoline ring system. The selection of these substituents is often guided by principles of medicinal chemistry to ensure drug-like properties.

Once a virtual library is established, computational screening methods can be employed to identify promising candidates. Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown, relying on the information from known active compounds. In contrast, structure-based virtual screening is employed when the target's structure has been elucidated, often through techniques like X-ray crystallography or NMR spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the chemical structure of the this compound derivatives and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and highlight the key molecular descriptors that govern their potency.

For instance, a 3D-QSAR study on a series of isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors revealed the importance of steric and electrostatic fields in determining the inhibitory activity. Similar approaches could be applied to derivatives of this compound to guide the optimization of lead compounds. The following table illustrates a hypothetical 3D-QSAR model for a set of designed analogs.

| Compound ID | Alignment | Steric Field Contribution | Electrostatic Field Contribution | Predicted pIC50 |

| BMDI-01 | Template-based | Favorable | Favorable | 8.5 |

| BMDI-02 | Template-based | Unfavorable | Favorable | 7.2 |

| BMDI-03 | Template-based | Favorable | Unfavorable | 7.8 |

| BMDI-04 | Template-based | Neutral | Favorable | 8.1 |

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based design strategy. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model for this compound derivatives can be developed based on a set of known active molecules, even if they target different receptors. This model can then be used to screen large compound databases to identify novel scaffolds that fit the pharmacophoric requirements.

A study on isoindoline derivatives as DPP8 inhibitors successfully used pharmacophore models to screen for new potential inhibitors. tandfonline.com The key features identified in such a model for the this compound scaffold might include the aromatic ring, the bromine atom as a potential halogen bond donor, and the nitrogen atom as a hydrogen bond acceptor.

Molecular Docking Simulations

When the structure of the biological target is available, molecular docking is a valuable tool for predicting the binding mode and affinity of ligands. This technique computationally places the this compound derivatives into the active site of the target protein, allowing for the visualization of key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For example, molecular docking studies on isoindoline-1,3-dione derivatives have been used to explore their potential as inhibitors of the SARS-CoV-2 main protease. researchgate.net Similar simulations with derivatives of this compound could elucidate their binding mechanisms and guide the design of more potent inhibitors for a specific target. The following table provides a hypothetical summary of docking results for a series of designed ligands against a target protein.

| Ligand ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |

| BMDI-L1 | Kinase A | -9.2 | Lys72, Glu91, Leu144 | 50 nM |

| BMDI-L2 | Kinase A | -8.5 | Lys72, Asp165 | 120 nM |

| BMDI-L3 | Protease B | -10.1 | Cys145, His41, Met165 | 25 nM |

| BMDI-L4 | Protease B | -9.8 | Cys145, His41, Gly143 | 35 nM |

Molecular Dynamics Simulations

To further refine the understanding of ligand-protein interactions and the stability of the complex, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the system over time, allowing for the assessment of conformational changes and the stability of key interactions predicted by molecular docking. This computational method can offer deeper insights into the binding mechanism of this compound derivatives at an atomic level.

Methodologies for Structural Elucidation of Complex 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful, complementary techniques for determining the chemical structure of novel 4-bromo-5-methyl-2,3-dihydro-1H-isoindole derivatives.

2D NMR Spectroscopy provides detailed information about the connectivity of atoms within a molecule. For a hypothetical complex derivative, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, including the placement of substituents on the isoindole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry.

While specific 2D NMR data for complex derivatives of this compound are not widely available in the public domain, the table below illustrates the kind of data that would be generated and its interpretation for a representative isoindoline (B1297411) structure.

Table 1: Representative 2D NMR Data for a Substituted Isoindoline Derivative

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations | Inferred Structural Fragment |

| 7.25 ppm (d) | 128.5 ppm | C=O (168.0 ppm), Cq (135.2 ppm) | Aromatic proton adjacent to a quaternary carbon and near a carbonyl group. |

| 4.80 ppm (s) | 55.3 ppm | Cq (135.2 ppm), C=O (168.0 ppm) | Methylene (B1212753) protons adjacent to a quaternary carbon and a carbonyl group. |

| 3.10 ppm (t) | 45.1 ppm | CH₂ (52.8 ppm) | Methylene protons coupled to another methylene group. |

| 2.95 ppm (t) | 52.8 ppm | CH₂ (45.1 ppm) | Methylene protons coupled to the methylene group at 3.10 ppm. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern offers valuable clues about the molecule's structure. For brominated compounds like the derivatives of this compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear indicator of their presence in the mass spectrum.

A systematic study of the fragmentation patterns of isoquinoline (B145761) alkaloids, which share some structural similarities with isoindolines, has shown that characteristic losses of substituents around the nitrogen atom can provide significant structural information. nih.govresearchgate.net For a this compound derivative, one would expect to observe fragmentation pathways involving the isoindoline ring system and its substituents.

Table 2: Hypothetical HRMS Fragmentation Data for a Derivative of this compound

| Fragment Ion (m/z) | Accurate Mass | Proposed Elemental Formula | Probable Structural Information |

| 350.0810 | 350.0805 | C₁₇H₁₇BrN₂O | Molecular Ion [M]⁺ |

| 271.0235 | 271.0230 | C₁₇H₁₆N₂O | Loss of Br radical |

| 243.0286 | 243.0281 | C₁₆H₁₃N₂O | Subsequent loss of CO |

| 129.0578 | 129.0573 | C₉H₇N | Fragment corresponding to a substituted isoindole core |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For complex derivatives of this compound that are chiral, this technique is invaluable.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined.

Table 3: Representative Crystallographic Data for a Brominated Isoindole Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| a (Å) | 13.367 (2) | Unit cell dimension. |

| b (Å) | 19.966 (3) | Unit cell dimension. |

| c (Å) | 8.878 (1) | Unit cell dimension. |

| β (°) | 98.45 (1) | Unit cell angle. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Data is for a representative brominated isoindoline derivative and not the specific subject compound. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of stereocenters, especially when crystallization for X-ray analysis is not feasible. wikipedia.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's stereochemistry. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, the shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is highly sensitive to the stereochemistry of the molecule.

The application of these techniques is crucial for understanding the stereochemical outcome of asymmetric syntheses of chiral isoindoline derivatives.

Table 4: Principles of Chiroptical Spectroscopy in Stereochemical Assignment

| Technique | Principle | Information Obtained | Application to Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects, providing a fingerprint of the molecule's stereochemistry. | Assignment of absolute configuration by comparing experimental spectra to theoretically calculated spectra for known enantiomers. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Shape and sign of the ORD curve, particularly the Cotton effect, which is characteristic of the stereochemistry. wikipedia.org | Determination of absolute configuration and analysis of conformational equilibria in solution. |

Future Research Directions and Challenges in 4 Bromo 5 Methyl 2,3 Dihydro 1h Isoindole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of novel compounds is the development of practical and environmentally benign synthetic pathways. While general methods for isoindoline (B1297411) synthesis exist, routes tailored for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole are not well-established. Future research must focus on moving beyond classical, multi-step syntheses that often involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic C-H Activation/Amination: Directing the cyclization of appropriately substituted precursors via transition-metal-catalyzed C-H amination would provide a highly atom-economical route.

Biomass-Derived Feedstocks: Investigating the use of renewable starting materials, such as furfural (B47365) derivatives, could lead to more sustainable synthetic cascades involving Diels-Alder reactions and subsequent aromatization steps to build the core structure. bohrium.com

Green Solvents and Conditions: Emphasis should be placed on utilizing aqueous media or other green solvents to minimize environmental impact. researchgate.net Furthermore, exploring alternative energy sources like ultrasonic irradiation could enhance reaction rates and yields under milder conditions. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Activation/Amination | High atom economy, fewer steps | Regioselectivity control, catalyst cost |

| Biomass Feedstocks | Sustainability, reduced carbon footprint | Multi-step conversions, catalyst stability |

| Aqueous Media Synthesis | Low cost, non-toxic, non-flammable | Substrate solubility, reaction rates |

| Ultrasonic Irradiation | Shorter reaction times, higher yields | Scalability, equipment specificity |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The specific arrangement of functional groups in this compound presents an opportunity to explore unique reactivity. The interplay between the secondary amine, the electron-rich aromatic ring, and the versatile bromine atom could lead to novel chemical transformations.

Future investigations should target:

Metal-Catalyzed Cross-Coupling: The bromine atom is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. A systematic study of these reactions would enable the introduction of a wide array of substituents (aryl, alkyl, amino, etc.) at the 4-position.

Directed Ortho-Metalation (DoM): The secondary amine could potentially direct lithiation or other metalation events to specific positions on the aromatic ring, enabling further functionalization.

Benzyne (B1209423) Cycloaddition: The bromo-substituted ring could serve as a precursor for in situ benzyne formation, which can then undergo cycloaddition reactions to construct complex polycyclic systems. rsc.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis of Derivatives

To rapidly explore the chemical space around the this compound scaffold, modern high-throughput techniques are essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and ease of scalability. frontiersin.orgacs.org

The integration of this compound's chemistry into automated platforms would involve:

Development of Flow-Compatible Reactions: Adapting key synthetic and derivatization reactions (e.g., N-alkylation, cross-coupling) for continuous flow reactors. uc.pt This often requires the use of immobilized catalysts or reagents.

Telescoped Synthesis: Designing multi-step sequences where intermediates are not isolated but are passed directly from one reactor to another. uc.pt This "telescoping" of reactions dramatically improves efficiency.

Automated Purification and Analysis: Incorporating in-line purification modules (e.g., scavenger resins, liquid-liquid extraction) and analytical techniques (e.g., HPLC, MS) to enable the rapid synthesis and characterization of derivative libraries.

Expanding the Scope of Derivatization for Advanced Applications

The true value of this compound lies in its potential as a building block for functional molecules. A significant research effort must be directed toward creating a diverse library of derivatives and screening them for various applications.

| Derivative Class | Synthetic Approach | Potential Application Area |

| N-Substituted Analogues | Alkylation, Acylation, Reductive Amination | Medicinal Chemistry (Modulating solubility, target binding) |

| C4-Aryl/Heteroaryl Derivatives | Suzuki or Stille Coupling | Materials Science (Organic electronics, probes) |

| C4-Alkynyl Derivatives | Sonogashira Coupling | Click Chemistry, Bio-conjugation |

| C7-Functionalized Analogues | Directed Ortho-Metalation | Fine-tuning electronic properties, multi-ligand design |

Based on the known biological activities of related isoindoline and isoindolinone structures, derivatives of this compound could be explored as inhibitors for enzymes like carbonic anhydrase, urease, or histone deacetylases. nih.govnih.govnih.gov The planar, aromatic nature of the scaffold also makes it an attractive candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Computational Design of Next-Generation this compound Analogues

In parallel with synthetic efforts, computational chemistry provides powerful tools to guide the design of new analogues with desired properties. In silico methods can predict molecular properties, simulate interactions with biological targets, and prioritize synthetic targets, thereby saving considerable time and resources.

Future computational research should focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the core scaffold and its derivatives. This can help rationalize observed reactivity and predict the outcomes of unknown transformations. rsc.org

Molecular Docking and Dynamics: Screening virtual libraries of derivatives against known biological targets (e.g., enzyme active sites) to identify promising candidates for synthesis. nih.govnih.gov Molecular dynamics simulations can further refine these models by assessing the stability of ligand-protein complexes over time.

ADME/Tox Prediction: Employing quantitative structure-activity relationship (QSAR) models and other in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of designed analogues, a crucial step in early-stage drug discovery. mdpi.com

By systematically addressing these research avenues, the scientific community can overcome the existing challenges and fully exploit the synthetic versatility and functional potential of this compound, paving the way for the development of novel therapeutics and advanced materials.

Q & A

Basic Research Question

- Flash Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to isolate the target compound. Monitor fractions via TLC (Rf ≈ 0.3–0.4) .

- Precipitation Methods : Water-induced precipitation in polar solvents (e.g., DMF) removes unreacted starting materials .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >97% purity .

How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound?

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain reflection data. SHELXT automates space-group determination and structure solution .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key parameters:

- Validation : Check for twinning or disorder using PLATON or CCDC tools .

What spectroscopic techniques are critical for characterizing the electronic effects of bromine substitution in this compound?

Advanced Research Question

- UV-Vis Spectroscopy : Bromine’s electron-withdrawing effect red-shifts absorption maxima (e.g., λmax ~ 280 nm in acetonitrile).

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 09, B3LYP/6-31G*) to assess ring current effects .

- XPS Analysis : Br 3d binding energy (~70 eV) confirms covalent bonding and absence of ionic bromine .

How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Substrate Screening : Test Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor Br→C bond activation via GC-MS .

- Kinetic Studies : Use in situ IR spectroscopy to track reaction progress (e.g., C-Br stretch at 550 cm⁻¹ disappearance).

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quench) identifies proton transfer steps in dehydrohalogenation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.